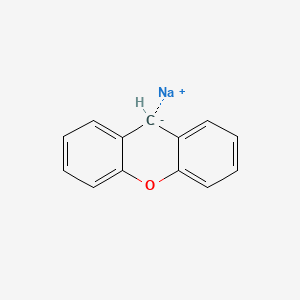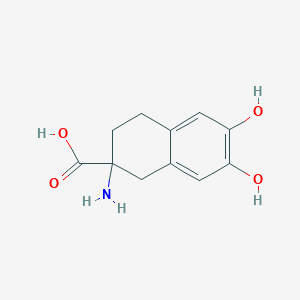
2-Amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is a chemical compound known for its significant role as a dopamine receptor agonist.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid typically involves a series of chemical reactions starting from simpler organic molecules. One common method involves the Diels-Alder cycloaddition followed by hydrogenolysis of the hydroxyl group, hydrolysis of the lactyl ester, and conversion of the carboxylic acid group to the amine .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. The use of catalysts and controlled reaction conditions would be essential to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo substitution reactions, particularly at the amino and hydroxyl groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule .
Aplicaciones Científicas De Investigación
2-Amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid has several scientific research applications:
Neuroscience: As a dopamine receptor agonist, it is used to study dopamine receptor functions and related neurological pathways.
Pharmacology: It is investigated for its potential therapeutic effects in treating neurological disorders such as Parkinson’s disease.
Biochemistry: The compound is used to study cyclic AMP production and glycoprotein secretion in various biological systems.
Mecanismo De Acción
The compound exerts its effects by binding to dopamine receptors, particularly in the striatum and nucleus accumbens regions of the brain. This binding stimulates the production of cyclic AMP, which in turn activates various downstream signaling pathways. The activation of these pathways leads to physiological effects such as increased locomotion and altered feeding behavior .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
Dopamine: The primary neurotransmitter that 2-Amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid mimics.
6,7-Dihydroxy-1,2,3,4-tetrahydronaphthalene: Another dopamine receptor agonist with a similar structure
Uniqueness
What sets this compound apart is its specific binding affinity and efficacy at dopamine receptors, making it a valuable tool in neuroscience research. Its unique structure allows for selective activation of certain dopamine receptor subtypes, providing insights into receptor function and potential therapeutic applications .
Propiedades
Número CAS |
60951-16-8 |
|---|---|
Fórmula molecular |
C11H13NO4 |
Peso molecular |
223.22 g/mol |
Nombre IUPAC |
2-amino-6,7-dihydroxy-3,4-dihydro-1H-naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C11H13NO4/c12-11(10(15)16)2-1-6-3-8(13)9(14)4-7(6)5-11/h3-4,13-14H,1-2,5,12H2,(H,15,16) |
Clave InChI |
RMSORDHQHAQZTO-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CC2=CC(=C(C=C21)O)O)(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[(3-Isocyanatopropyl)sulfanyl]hexane](/img/structure/B14608908.png)

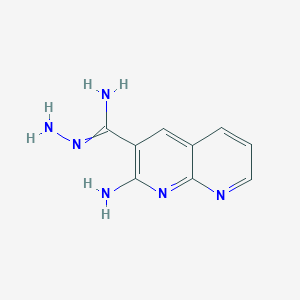
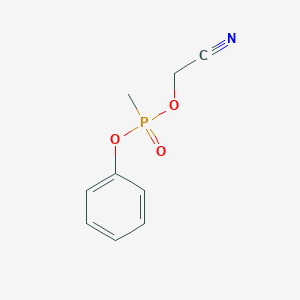
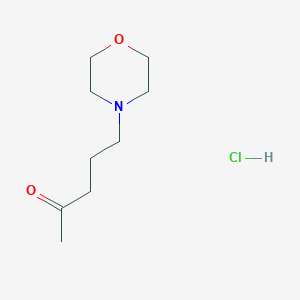
![5,5-Diethyl-1,3-dioxo-2-phenyl-2,3,5,8-tetrahydro-1H-[1,2,4]triazolo[1,2-a]pyridazin-6-yl phosphate](/img/structure/B14608929.png)
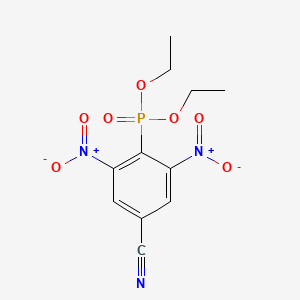

![1-Chloro-4-[(1-chlorobutan-2-yl)sulfanyl]benzene](/img/structure/B14608943.png)
![4-(4-Chlorobenzene-1-sulfonyl)naphtho[2,3-c]furan-1,3-dione](/img/structure/B14608944.png)
